N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine
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Overview
Description
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C18H24N6OS and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.17323058 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine and its derivatives have been extensively studied for their synthesis and characterization. These compounds are synthesized through various chemical reactions that involve the interaction of hydroxymethyl pyrazole derivatives with primary amines, leading to a range of pyrazole and pyrimidin-2-amine derivatives. The structural elucidation of these compounds is achieved through several analytical techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These studies have provided detailed insights into the molecular geometry, confirming the in-plane alignment of nitrogen or oxygen atoms with the aromatic ring and the distorted orientation of the aminomethyl chain. This comprehensive characterization forms the basis for understanding the potential biological activities of these compounds (Titi et al., 2020).
Biological Activities and Pharmacological Potential
The derivatives of this compound have shown promising biological activities, including antitumor, antifungal, and antibacterial effects. The armed pyrazoles derived from these compounds have been confirmed to exhibit significant biological activity against breast cancer and microbial infections. The exploration of these activities is crucial for the development of new therapeutic agents. Theoretical calculations of physical and chemical properties support the experimental findings, offering a deeper understanding of the compounds' pharmacological potential (Titi et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6OS/c1-12-10-26-17-16(12)20-11-21-18(17)24-5-3-13(4-6-24)19-8-14-7-15(9-25-2)23-22-14/h7,10-11,13,19H,3-6,8-9H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLWLXYGYDMAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCC(CC3)NCC4=NNC(=C4)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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